(R)-6-Hydroxywarfarin is a chiral metabolite of the anticoagulant drug Warfarin. It is the (R)-enantiomer of 6-Hydroxywarfarin, a product of Warfarin metabolism primarily catalyzed by cytochrome P450 (CYP) enzymes, especially CYP2C9 and CYP1A2 [, , , ]. (R)-6-Hydroxywarfarin exhibits less potent anticoagulant activity compared to its (S)-enantiomer and the parent compound Warfarin. While not pharmacologically inactive, its lower potency makes it less significant from a therapeutic standpoint. Nevertheless, it plays a role in understanding the complex metabolic pathways of Warfarin and potential drug-drug interactions.
(R)-6-Hydroxywarfarin is a chiral compound derived from warfarin, a widely used anticoagulant. This compound is significant in pharmacology due to its role as a metabolite of warfarin, influencing its therapeutic effects and safety profile. The (R)-enantiomer specifically has distinct pharmacokinetic properties compared to its (S)-counterpart, making it a subject of interest in studies related to drug metabolism and efficacy.
(R)-6-Hydroxywarfarin is primarily obtained through the metabolic transformation of warfarin in biological systems. This transformation occurs via enzymatic processes involving cytochrome P450 enzymes, which are crucial for the oxidative metabolism of many drugs in the liver. Additionally, synthetic pathways have been developed to produce this compound for research and therapeutic purposes.
(R)-6-Hydroxywarfarin belongs to the class of compounds known as hydroxycoumarins. It is categorized under anticoagulants due to its relationship with warfarin, which is utilized in preventing thrombosis and embolism in clinical settings.
The synthesis of (R)-6-Hydroxywarfarin can be achieved through various methods:
The synthetic pathways often involve monitoring reaction progress via thin-layer chromatography or high-performance liquid chromatography, ensuring the desired enantiomer is isolated effectively. Specific reaction conditions such as temperature, solvent choice, and catalyst type are optimized for maximum yield and purity.
(R)-6-Hydroxywarfarin participates in various chemical reactions relevant to its pharmacological activity:
The reactions involving (R)-6-Hydroxywarfarin are studied using mass spectrometry and chromatographic techniques to elucidate metabolic pathways and identify metabolites formed during biotransformation.
The mechanism of action of (R)-6-Hydroxywarfarin primarily involves inhibition of vitamin K epoxide reductase, an essential enzyme in the vitamin K cycle necessary for the synthesis of clotting factors II, VII, IX, and X. By inhibiting this enzyme, (R)-6-Hydroxywarfarin reduces the production of these factors, thereby exerting its anticoagulant effect.
(R)-6-Hydroxywarfarin has several scientific uses:
(R)-6-Hydroxywarfarin (C₁₉H₁₆O₅; molecular weight: 324.33 g/mol) is a monohydroxylated metabolite of the anticoagulant drug R-warfarin. Its core structure consists of a 4-hydroxycoumarin ring linked to a β-acetonylbenzyl moiety, with a hydroxyl group substituted at the 6-position of the coumarin ring. The chiral center at C-3 of the side chain confers the (R)-configuration, critically distinguishing it from its (S)-counterpart [7] [10].
The absolute stereochemistry of this compound is defined by the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around C-3 follows the R-enantiomeric series. Crystallographic studies suggest potential for hemiketal formation under physiological conditions due to intramolecular hydrogen bonding between the C-4' carbonyl and the C-6 hydroxyl group, altering electron distribution across the coumarin ring [9].
Table 1: Structural Identifiers of (R)-6-Hydroxywarfarin
Property | Identifier | Source |
---|---|---|
CAS Registry Number | 63740-75-0 (R-isomer) | [7] [10] |
IUPAC Name | 4,6-Dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-chromen-2-one | [7] |
SMILES Notation | CC(=O)CC@HC₂=C(O)C₃=C(OC₂=O)C=C(O)C=C₃ | [10] |
InChI Key | IQWPEJBUOJQPDE-CQSZACIVSA-N | [7] |
(R)-6-Hydroxywarfarin exhibits pH-dependent solubility and stability due to ionizable functional groups (phenolic OH: pKa ~5.3; coumarin lactone: pKa ~7.2). Predicted aqueous solubility is low (0.0293 mg/mL), aligning with its lipophilic character (logP: 2.88) [7]. The compound demonstrates moderate stability in plasma and buffer solutions (pH 7.4) but undergoes photodegradation under UV light, necessitating storage in amber vials.
Reactivity studies highlight its role as a competitive inhibitor of cytochrome P450 enzymes (e.g., CYP2C9) due to structural mimicry of the parent warfarin molecule. The C-6 hydroxyl group enhances hydrogen-bonding capacity compared to unmodified warfarin, influencing protein-binding affinity.
Table 2: Key Physicochemical Properties of (R)-6-Hydroxywarfarin
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 324.33 g/mol | Calculated |
logP (Octanol-Water) | 2.44–2.88 | Predicted (ALOGPS/Chemaxon) [7] |
Water Solubility | 0.0293 mg/mL | ALOGPS prediction [7] |
pKa | 5.31 (phenolic OH), 7.2 (lactone) | Chemaxon prediction [7] |
Rotatable Bonds | 4 | [7] |
Hydrogen Bond Donors | 2 | [7] |
Stereoisomerism: The (R)-6-hydroxywarfarin enantiomer displays distinct biochemical behavior compared to (S)-6-hydroxywarfarin. Protein-binding assays reveal stereoselective affinity for human serum albumin (HSA), with the (R)-isomer exhibiting weaker binding (Kd ~8 μM) than the (S)-isomer (Kd ~3 μM) [8]. This difference arises from altered hydrogen-bonding interactions with Arg222 in HSA’s binding pocket [8].
Metabolic Pathways: Unlike 7- and 10-hydroxywarfarins, which are primary CYP2C9 and CYP3A4 metabolites, 6-hydroxywarfarin is predominantly generated via CYP2C19-mediated oxidation of R-warfarin [5]. CYP1A2 also contributes to its formation, though with lower catalytic efficiency (Vₘₐₓ/Kₘ: 17 × 10⁻³ min⁻¹μM⁻¹ for CYP2C19 vs. 12 × 10⁻³ min⁻¹μM⁻¹ for CYP1A2) [5] [8].
Enzyme Inhibition: Among hydroxywarfarin metabolites, inhibition potency against CYP2C9 varies significantly:
Table 3: Inhibition of CYP2C9 by Hydroxywarfarin Metabolites
Metabolite | Relative Inhibition Potency (Kᵢ) | Primary CYP Origin | Plasma Abundance |
---|---|---|---|
10-Hydroxywarfarin | +++ (Strongest) | CYP3A4 | High |
7-Hydroxywarfarin | + (Weak) | CYP2C9 | Highest |
(R)-6-Hydroxywarfarin | ++ (Moderate) | CYP2C19/CYP1A2 | Moderate |
8-Hydroxywarfarin | ++ | CYP2C19 | Low |
4′-Hydroxywarfarin | + | CYP3A4 | Low |
Regioisomer Differences: The 6-hydroxy regioisomer is a weaker vitamin K antagonist (∼10-fold reduced activity) compared to parent warfarin due to disrupted π-stacking in the vitamin K epoxide reductase complex. In contrast, 4′-hydroxywarfarin retains partial anticoagulant activity [6].
Biomarker Utility: Unlike R-8-hydroxywarfarin (a specific CYP2C19 biomarker), 6-hydroxywarfarin lacks enzyme specificity due to contributions from both CYP1A2 and CYP2C19 pathways, limiting its diagnostic use [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7